3-[(4-Chlorobenzyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile
Description
3-[(4-Chlorobenzyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile (CAS: 338417-85-9) is a pyridazine-based heterocyclic compound with a molecular formula of C₁₈H₁₃ClN₄ and a molecular weight of 320.78 g/mol . The molecule features a pyridazine core substituted with a phenyl group at position 6, a carbonitrile group at position 4, and a 4-chlorobenzylsulfanyl moiety at position 2. This substitution pattern confers distinct electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. The compound is commercially available through multiple suppliers and is often referenced in structural databases under synonyms such as 3-((4-Chlorophenyl)sulfanyl)-6-phenylpyridazine-4-carbonitrile .
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-6-phenylpyridazine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3S/c19-16-8-6-13(7-9-16)12-23-18-15(11-20)10-17(21-22-18)14-4-2-1-3-5-14/h1-10H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVQECBUQKQUGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C(=C2)C#N)SCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(4-Chlorobenzyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile is an organic compound with the molecular formula and a molecular weight of approximately 337.83 g/mol. This compound features a pyridazine ring, which is characterized by its aromatic properties, and is substituted with a chlorobenzyl group and a phenyl group. The presence of the sulfur atom in the sulfanyl group enhances its chemical reactivity and potential biological activity.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly as an enzyme inhibitor . Notably, it has been studied for its effects on lipoxygenases, enzymes implicated in inflammatory processes and various diseases, including cancer. The inhibition of these enzymes suggests potential anti-inflammatory and anticancer properties, warranting further pharmacological investigation.
The compound's mechanism of action involves interaction with specific biological targets, which can be elucidated through various studies:
- Enzyme Inhibition : Inhibition studies have demonstrated that this compound can modulate the activity of lipoxygenases, thereby influencing inflammatory pathways.
- Binding Affinities : Comparative studies with structurally similar compounds have shown that the unique substitution pattern on the pyridazine ring may result in distinct binding affinities towards molecular targets.
Structure-Activity Relationship (SAR)
The structure of this compound allows for various interactions with biological macromolecules. The following table summarizes some structurally similar compounds and their notable features:
| Compound Name | Structural Features |
|---|---|
| 5-(4-Methoxyphenyl)-1H-indole | Contains an indole ring |
| 5-(4-Methoxyphenyl)-1H-imidazole | Features an imidazole ring |
| 4-(3-Methoxyphenyl)piperazin-1-yl | Contains a piperazine moiety |
What distinguishes this compound from these compounds is its specific substitution pattern, which imparts unique chemical and biological properties that may enhance its efficacy as a therapeutic agent.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced inflammation in animal models by inhibiting lipoxygenase activity.
- Anticancer Properties : Research has indicated that it may induce apoptosis in cancer cell lines, suggesting potential use as an anticancer agent.
- Pharmacokinetics : Investigations into the pharmacokinetic properties reveal favorable absorption and distribution characteristics, making it a candidate for drug development.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-[(4-Chlorobenzyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile can be compared to related pyridazine, pyrimidine, and benzene derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure Influence :
- Pyridazine derivatives (e.g., the target compound and 3-chloro-5,6-diphenylpyridazine-4-carbonitrile) exhibit planar aromatic cores, facilitating π-π stacking interactions. Pyrimidine analogs (e.g., and compounds) offer greater flexibility due to their six-membered ring, enabling diverse substitution patterns .
Substituent Effects: The 4-chlorobenzylsulfanyl group in the target compound enhances lipophilicity compared to analogs with methylsulfonyl (B5A) or trifluoromethylanilino groups .
Crystallographic Data :
- The pyrimidine derivative in crystallizes in a triclinic system (space group P1) with three independent molecules per asymmetric unit, stabilized by N—H⋯N hydrogen bonds. In contrast, the pyridazine-based target compound lacks detailed crystallographic data in the provided evidence, though analogs like B5A have been refined using SHELX software .
The benzene-dicarbonitrile derivative B5A shows catalytic versatility, highlighting the impact of substituents on function .
Synthetic Accessibility: The target compound’s synthesis likely parallels methods for similar sulfanyl-substituted pyridazines, involving nucleophilic substitution reactions between chloropyridazines and thiols. details a protocol using ethanol reflux and crystallization, adaptable to the target molecule .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of 3-[(4-Chlorobenzyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile, and what are the critical parameters affecting yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. Key steps include introducing the 4-chlorobenzylsulfanyl group at the 3-position of the pyridazine core. Critical parameters include reaction temperature (optimal range: 60–80°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., K₂CO₃ for deprotonation). Evidence from analogous pyrimidine derivatives suggests that steric hindrance from the phenyl group at the 6-position may necessitate prolonged reaction times (12–24 hours) to achieve >70% yield .
Q. What are the standard protocols for purity assessment and characterization of this compound using HPLC and mass spectrometry?
- Methodological Answer : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient, 0.1% formic acid) is recommended for purity analysis. High-resolution mass spectrometry (HRMS) in ESI+ mode confirms molecular ion peaks ([M+H]⁺). For structural validation, compare retention times and fragmentation patterns with synthesized standards. Evidence from nitrile-containing analogs highlights the importance of degassing solvents to avoid artefact formation during analysis .
Q. How can reaction conditions be optimized for introducing sulfanyl groups at the 3-position of pyridazinecarbonitrile derivatives?
- Methodological Answer : Design of Experiments (DoE) approaches, such as factorial designs, are effective for optimizing variables like molar ratios (e.g., 1:1.2 substrate-to-thiol), solvent choice (polar aprotic solvents enhance nucleophilicity), and temperature. Statistical models can identify interactions between parameters, reducing trial runs. Flow chemistry setups (e.g., continuous stirred-tank reactors) may improve reproducibility for scale-up, as demonstrated in similar sulfanyl incorporation studies .
Advanced Research Questions
Q. How can X-ray crystallography and spectroscopic techniques resolve structural ambiguities in derivatives of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive bond-length and angle data (e.g., C–S bond lengths ≈1.76–1.82 Å ). For non-crystalline samples, 2D NMR (¹H-¹³C HSQC, HMBC) clarifies connectivity, particularly for distinguishing regioisomers. IR spectroscopy confirms nitrile stretching frequencies (~2220–2240 cm⁻¹). Discrepancies between experimental and computational spectra (e.g., DFT-predicted vs. observed NMR shifts) should prompt re-evaluation of tautomeric states .
Q. What computational methods are suitable for predicting electronic properties and bioactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model HOMO/LUMO energies to predict redox behavior. Molecular docking (AutoDock Vina) assesses binding affinities to biological targets (e.g., kinase enzymes), leveraging the compound’s nitrile group as a hydrogen-bond acceptor. MD simulations (>100 ns) evaluate stability in binding pockets. Validate predictions with in vitro assays, noting that steric effects from the 4-chlorobenzyl group may limit ligand-protein interactions .
Q. How do steric and electronic effects of substituents influence the pyridazine core’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing nitrile at the 4-position activates the pyridazine ring for electrophilic substitution but may deactivate it toward nucleophilic attacks. Steric hindrance from the 6-phenyl group directs reactions to the 3-position. Hammett plots (σ values) quantify electronic effects, while X-ray data (e.g., dihedral angles between substituents) correlate steric bulk with reaction selectivity. For example, bulky substituents reduce Suzuki coupling efficiency unless PdCl₂(PPh₃)₂ is used .
Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be systematically investigated?
- Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotamers) or solvent interactions. Use variable-temperature NMR to identify slow-exchange conformers. Compare experimental ¹³C NMR shifts with DFT-GIAO calculations (±5 ppm tolerance). For ambiguous IR absorptions, isotopic labeling (e.g., ¹⁵N-nitride) or Raman spectroscopy clarifies vibrational modes. Cross-validate with SCXRD data to resolve tautomeric or polymorphic ambiguities .
Q. What challenges arise in establishing structure-activity relationships (SAR) for pharmacological studies?
- Methodological Answer : Challenges include synthesizing analogs with precise substituent variations (e.g., replacing 4-chlorobenzyl with 4-fluorobenzyl) and isolating bioactive conformers. Use QSAR models (CoMFA, CoMSIA) to correlate electronic descriptors (e.g., logP, polar surface area) with assay results (IC₅₀ values). Address bioactivity discrepancies by evaluating metabolite stability (e.g., CYP450 metabolism assays). Evidence from pyridinecarbonitrile derivatives highlights the need for in silico toxicity screening to prioritize analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
